molecular formula C13H11N3OS B14156170 4-Cyano-3-methyl-5-phenylthiophene-2-carbohydrazide CAS No. 330568-15-5

4-Cyano-3-methyl-5-phenylthiophene-2-carbohydrazide

Cat. No.: B14156170
CAS No.: 330568-15-5
M. Wt: 257.31 g/mol
InChI Key: YGTYXANKYHXEBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Cyano-3-methyl-5-phenylthiophene-2-carbohydrazide is a heterocyclic compound that belongs to the thiophene family Thiophenes are known for their aromatic properties and are widely used in various fields such as pharmaceuticals, agrochemicals, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyano-3-methyl-5-phenylthiophene-2-carbohydrazide typically involves the condensation of 4-Cyano-3-methyl-5-phenylthiophene-2-carboxylic acid with hydrazine hydrate. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The product is then purified through recrystallization.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 4-Cyano-3-methyl-5-phenylthiophene-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or alcohols can react with the hydrazide group under basic or acidic conditions.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amino derivatives.

    Substitution: Various substituted hydrazides depending on the nucleophile used.

Scientific Research Applications

4-Cyano-3-methyl-5-phenylthiophene-2-carbohydrazide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound has potential as a bioactive molecule, with studies exploring its antimicrobial and anticancer properties.

    Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: It can be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The exact mechanism of action of 4-Cyano-3-methyl-5-phenylthiophene-2-carbohydrazide is not fully understood. it is believed to interact with various molecular targets and pathways:

    Molecular Targets: Potential targets include enzymes and receptors involved in cell proliferation and apoptosis.

    Pathways Involved: The compound may modulate signaling pathways such as the MAPK/ERK pathway, which is crucial for cell growth and survival.

Comparison with Similar Compounds

  • 5-Cyano-4-methyl-3-phenylthiophene-2-carboxamide
  • 4-Cyano-3-methyl-5-phenyl-2-thiophenecarboxylic acid

Comparison:

  • Structural Differences: While these compounds share a thiophene core, they differ in functional groups attached to the ring. For example, the carboxamide and carboxylic acid derivatives have different reactivity and solubility profiles compared to the carbohydrazide.
  • Unique Properties: 4-Cyano-3-methyl-5-phenylthiophene-2-carbohydrazide is unique due to its hydrazide group, which allows for specific interactions and reactions not possible with the other compounds.

Properties

CAS No.

330568-15-5

Molecular Formula

C13H11N3OS

Molecular Weight

257.31 g/mol

IUPAC Name

4-cyano-3-methyl-5-phenylthiophene-2-carbohydrazide

InChI

InChI=1S/C13H11N3OS/c1-8-10(7-14)12(9-5-3-2-4-6-9)18-11(8)13(17)16-15/h2-6H,15H2,1H3,(H,16,17)

InChI Key

YGTYXANKYHXEBS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C#N)C2=CC=CC=C2)C(=O)NN

solubility

32.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.